molecular formula C17H17ClN2O4S B6571977 5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide CAS No. 921787-07-7

5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide

Cat. No.: B6571977
CAS No.: 921787-07-7
M. Wt: 380.8 g/mol
InChI Key: GNLBSSBFYLOXAW-UHFFFAOYSA-N
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Description

5-chloro-N-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-2-methoxybenzene-1-sulfonamide: is a complex organic compound that belongs to the class of sulfonamide derivatives This compound features a chloro group, an ethyl group, a methoxy group, and a sulfonamide group attached to an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indole core can then be functionalized with various substituents, including chloro, ethyl, methoxy, and sulfonamide groups.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: : The nitro group, if present, can be reduced to an amine.

  • Substitution: : The chloro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Typical reducing agents include hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: : Nucleophiles such as sodium hydroxide (NaOH) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Indole-3-carboxylic acid derivatives.

  • Reduction: : Amines.

  • Substitution: : Various substituted indoles and benzene derivatives.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: : Sulfonamide derivatives are commonly used in the development of pharmaceuticals, particularly as antibacterial agents.

  • Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific biological targets. For example, if used as an antibacterial agent, it may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism. The molecular targets and pathways involved would need to be identified through further research.

Comparison with Similar Compounds

This compound can be compared with other indole derivatives and sulfonamide compounds:

  • Indole Derivatives: : Similar compounds include indomethacin and tryptophan.

  • Sulfonamide Compounds: : Examples include sulfamethoxazole and sulfisoxazole.

These compounds share structural similarities but may differ in their biological activities and applications

Properties

IUPAC Name

5-chloro-N-(1-ethyl-2-oxo-3H-indol-5-yl)-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4S/c1-3-20-14-6-5-13(8-11(14)9-17(20)21)19-25(22,23)16-10-12(18)4-7-15(16)24-2/h4-8,10,19H,3,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNLBSSBFYLOXAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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